2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound features a pyrazole ring substituted with an amino group and a 2-methylbutan-2-yl group, along with an ethan-1-ol side chain. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(2-methylbutan-2-yl)-1H-pyrazole with ethylene oxide in the presence of a base to introduce the ethan-1-ol side chain . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various halides .
Scientific Research Applications
2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-1-butanol: A structurally similar compound with a different substitution pattern on the pyrazole ring.
N-(3-((2,3-dimethylbutan-2-yl)amino)phenyl)acetamide: Another compound with a similar amino group but different overall structure.
Uniqueness
2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern and the presence of both an amino group and an ethan-1-ol side chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[5-amino-3-(2-methylbutan-2-yl)pyrazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-4-10(2,3)8-7-9(11)13(12-8)5-6-14/h7,14H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPZRMJIZRCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN(C(=C1)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.